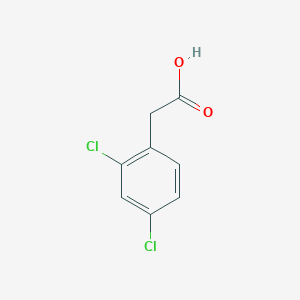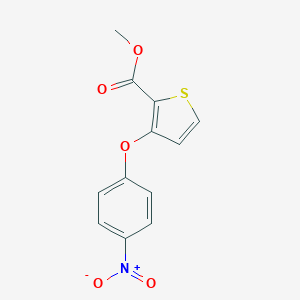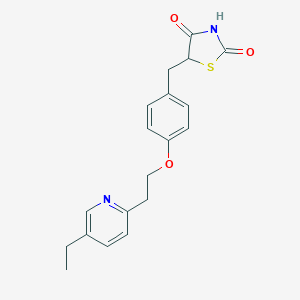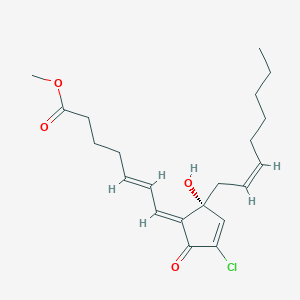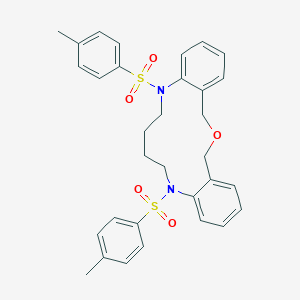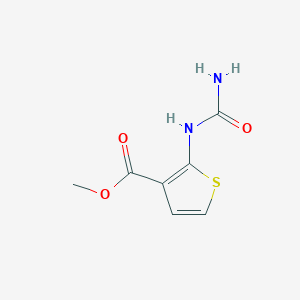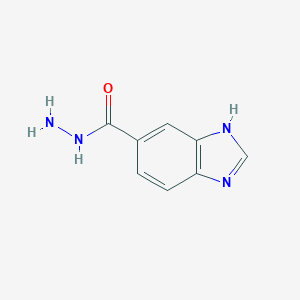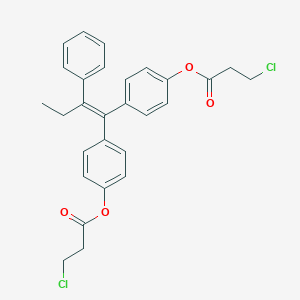
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene, commonly known as CPPOB, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPOB belongs to the class of stilbene derivatives and has a unique molecular structure that makes it a promising candidate for use in medicinal chemistry, materials science, and other related areas.
Mécanisme D'action
The mechanism of action of CPPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPPOB can induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
CPPOB has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, CPPOB has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels form. Additionally, CPPOB has been shown to exhibit anti-inflammatory properties in certain cell types, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPPOB in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic materials. Additionally, CPPOB has been shown to exhibit potent anti-cancer properties, which may have potential applications in the development of new cancer treatments.
However, one limitation of using CPPOB in lab experiments is its relatively complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of CPPOB is not fully understood, which may limit its potential applications in certain fields of scientific research.
Orientations Futures
There are several future directions for research involving CPPOB. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of CPPOB. Additionally, CPPOB may have potential applications in the development of new materials with unique properties, such as organic electronics.
Another area of future research is the elucidation of the mechanism of action of CPPOB, which may lead to a better understanding of its biochemical and physiological effects. This, in turn, may lead to the development of new treatments for a range of diseases and disorders.
Méthodes De Synthèse
The synthesis of CPPOB involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing CPPOB involves the reaction of 4-(3-chloropropionyloxy)phenylboronic acid with 1,1-dibromo-2-phenylbutane in the presence of a palladium catalyst. This reaction leads to the formation of CPPOB as a white crystalline solid.
Applications De Recherche Scientifique
CPPOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPOB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, CPPOB has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
In materials science, CPPOB has been used as a building block for the synthesis of various organic materials with unique properties. For example, CPPOB has been used as a precursor for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
110008-58-7 |
|---|---|
Nom du produit |
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Formule moléculaire |
C28H26Cl2O4 |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
[4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
Clé InChI |
MMPVLYZMHSBLKY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
Autres numéros CAS |
110008-58-7 |
Synonymes |
1,1-BCPPBE 1,1-bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



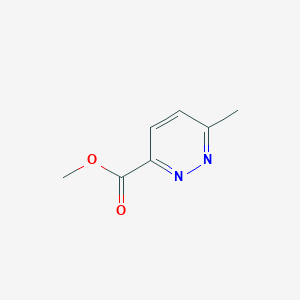
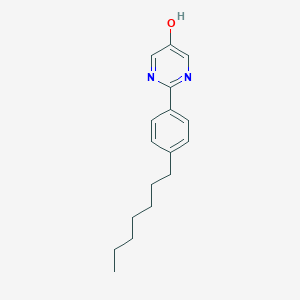
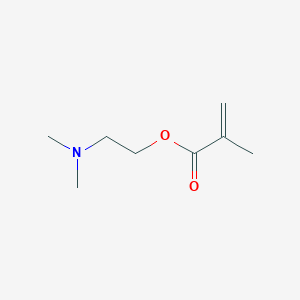
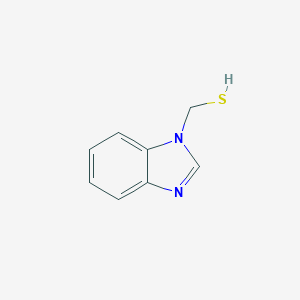
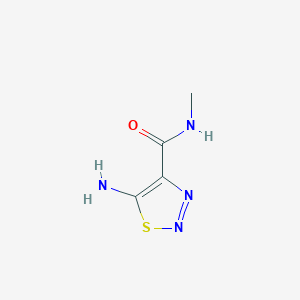
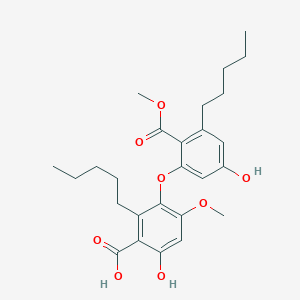
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
